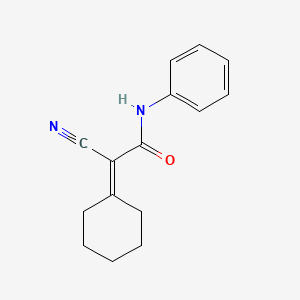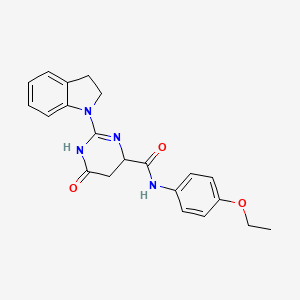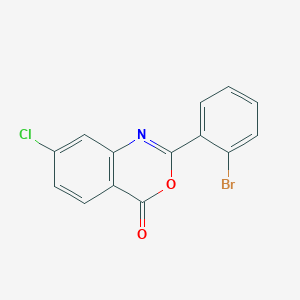
N-(2-methoxyphenyl)-6-methyl-4-quinazolinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Quinazolinamines, including structures similar to N-(2-methoxyphenyl)-6-methyl-4-quinazolinamine, are synthesized through multi-step chemical reactions starting from basic aromatic compounds. For instance, a study described the synthesis of quinazoline derivatives through a seven-step procedure starting from 3-hydroxy-4-methoxybenzoic acid methyl ester. The process involves mild reaction conditions and provides a high total yield, showcasing the practicality and efficiency of synthesizing complex quinazolinamines (Gong Ping, 2005).
Molecular Structure Analysis
The molecular structure of quinazolinamines is typically confirmed using spectral characterization techniques such as FTIR, NMR, UV spectroscopy, and computational methods like density functional theory (DFT). These techniques help in understanding the vibrational properties, charge distribution potential, and molecular orbitals of quinazolinamines, providing detailed insights into their molecular architecture (M. Sarkar et al., 2021).
Chemical Reactions and Properties
Quinazolinamines participate in various chemical reactions, reflecting their reactive nature. For example, their synthesis often involves cyclization reactions, substitutions, and reductions. The specific substituents and modifications in the quinazoline ring system significantly influence the chemical behavior and biological activities of these compounds. The synthetic versatility of quinazolinamines enables the development of derivatives with targeted properties for potential applications in medicinal chemistry (Yiqiang Ouyang et al., 2016).
Physical Properties Analysis
The physical properties of quinazolinamines, such as solubility, melting points, and crystalline structure, are crucial for their application and handling. These properties can be influenced by the specific substituents on the quinazoline ring and are characterized using techniques like X-ray crystallography. Molecular dynamics simulations further provide insights into the conformational stability of these compounds in different environments (Qing-mei Wu et al., 2022).
Chemical Properties Analysis
The chemical properties of quinazolinamines, including their reactivity, stability, and interactions with biological targets, are closely related to their structure. Molecular docking studies can predict how these compounds interact with proteins, providing insights into their potential as pharmacological agents. Computational analyses, including DFT and molecular dynamics simulations, help in understanding the electron distribution, potential energy surfaces, and interaction energies, crucial for predicting the behavior of quinazolinamines in chemical and biological systems (M. Sarkar et al., 2021).
Wissenschaftliche Forschungsanwendungen
PET Imaging Tracer for VEGFR-2
N-(2-methoxyphenyl)-6-methyl-4-quinazolinamine derivatives have been studied for their potential as PET imaging tracers, specifically targeting VEGFR-2, a receptor significant in tumor angiogenesis. [11C]PAQ, a derivative, shows promise as a noninvasive PET tracer for imaging VEGFR-2 expression in angiogenic hot spots, which could be crucial for cancer diagnosis and treatment monitoring (Samén et al., 2009).
Inhibition of cGMP Phosphodiesterase
Quinazoline derivatives have been identified as potent and selective inhibitors of cyclic GMP phosphodiesterase (cGMP-PDE) from porcine aorta. Such compounds could have significant applications in treating coronary artery diseases, as they have shown to dilate coronary arteries via their inhibitory action (Takase et al., 1994).
Hypolipidemic Activities
Studies have shown that certain quinazoline derivatives can act as hypolipidemic agents, potentially influencing lipoprotein lipase activity. This action can lower triglyceride and total cholesterol levels, indicating their potential use in treating hyperlipidemia (Kurogi et al., 1996).
Inhibition of VEGF-Induced Angiogenesis
Some quinazoline derivatives have been found to inhibit VEGF-induced angiogenesis, a process pivotal in tumor growth and metastasis. This inhibition could be beneficial in cancer therapy, particularly in targeting angiogenesis necessary for tumor growth (Ali et al., 2006).
Analgesic and Anti-Inflammatory Properties
Various 4(3H)-quinazolinone rings, a type of quinazoline derivative, have been reported to possess significant analgesic and anti-inflammatory properties. These compounds could be valuable in developing new pain management and anti-inflammatory medications (Osarodion, 2023).
Antimicrobial Activity
Quinazoline derivatives have shown promise in antimicrobial applications. Their modification leads to compounds with significant activity against various microbes, which could be crucial in developing new antimicrobial agents (Dash et al., 2017).
Antitumor Activity
Quinazoline derivatives like ZD6474 have been observed to inhibit the growth of various human tumor xenografts. This compound's ability to impede vascular endothelial growth factor signaling and angiogenesis underscores its potential as an anticancer agent (Wedge et al., 2002).
Eigenschaften
IUPAC Name |
N-(2-methoxyphenyl)-6-methylquinazolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c1-11-7-8-13-12(9-11)16(18-10-17-13)19-14-5-3-4-6-15(14)20-2/h3-10H,1-2H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DURNORKEYPMAAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=CN=C2NC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4,6-dihydroxy-2-pyrimidinyl)thio]-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B5508892.png)

![3-methyl-1H-pyrazole-4,5-dione 4-[(2-chloro-3-pyridinyl)hydrazone]](/img/structure/B5508898.png)
![1-tert-butyl-4-{[3-(3-methylphenoxy)-1-azetidinyl]carbonyl}-2-pyrrolidinone](/img/structure/B5508901.png)
![7-[(5-methyl-2-phenyl-1H-imidazol-4-yl)carbonyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5508904.png)
![4-[2-(1H-imidazol-2-yl)benzoyl]-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5508907.png)

![2-{1-[2-(4-morpholinyl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5508920.png)
![methyl 2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5508945.png)

![4-({[3-(trifluoromethyl)phenyl]amino}carbonyl)nicotinic acid](/img/structure/B5508954.png)
![2-{2-[(1S,4S)-2,5-diazabicyclo[2.2.1]hept-2-yl]-2-oxoethyl}-4,5-diphenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5508959.png)

